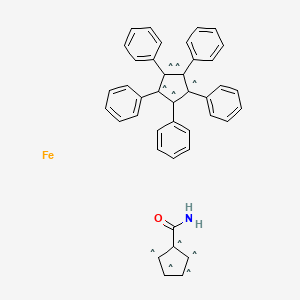
RuPhos-Pd-G3 GT capsule
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RuPhos-Pd-G3 GT capsule is a third-generation Buchwald precatalyst that is widely used in organic synthesis. This compound is known for its stability and efficiency in catalyzing various cross-coupling reactions, making it a valuable tool in the field of chemistry .
Preparation Methods
The synthesis of RuPhos-Pd-G3 involves a multigram scale procedure that includes the use of palladium complexes with phosphine ligands. Industrial production methods focus on optimizing the reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
RuPhos-Pd-G3 GT capsule is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common reagents used in these reactions include aryl halides, boronic acids, and various organometallic compounds. The major products formed from these reactions are typically carbon-carbon and carbon-heteroatom bonds .
Scientific Research Applications
RuPhos-Pd-G3 GT capsule has a wide range of applications in scientific research:
- Chemistry : It is used as a catalyst in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
- Biology : The compound is utilized in the modification of biomolecules and the synthesis of biologically active compounds .
- Medicine : It plays a role in the development of new drugs and therapeutic agents .
- Industry : RuPhos-Pd-G3 is employed in the production of fine chemicals and materials .
Mechanism of Action
The mechanism of action of RuPhos-Pd-G3 involves the formation of an active palladium species that facilitates the cross-coupling reactions. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired products . The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
RuPhos-Pd-G3 GT capsule is unique due to its high stability, lower catalyst loadings, and shorter reaction times compared to other similar compounds. Some similar compounds include:
- XPhos-Pd-G3
- BrettPhos-Pd-G3
- RuPhos-Pd-G2
- RuPhos-Pd-G4
These compounds share similar applications but differ in their ligand structures and reactivity profiles .
Properties
Molecular Formula |
C43H58NO5PPdS |
|---|---|
Molecular Weight |
838.4 g/mol |
IUPAC Name |
dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C30H43O2P.C12H10N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;/p+1 |
InChI Key |
GYTUQNMMIUJBSP-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)
![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)








